3,3,4,4-Tetramethylcyclopentanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4-tetramethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-7(10)6-9(8,3)4/h7H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKODCBRRQBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC1(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3,4,4 Tetramethylcyclopentanamine and Its Derivatives
Retrosynthetic Analysis and Key Precursors for 3,3,4,4-Tetramethylcyclopentanamine
A retrosynthetic analysis of this compound reveals that the primary disconnection occurs at the carbon-nitrogen bond, identifying the corresponding ketone, 3,3,4,4-tetramethylcyclopentanone (B3053780), as a key precursor. This ketone can be conceptually derived from simpler, acyclic precursors through ring-closing reactions.
Approaches from Tetramethylated Cyclopentanone (B42830) Derivatives
The most direct synthetic route to this compound logically proceeds through the corresponding ketone, 3,3,4,4-tetramethylcyclopentan-1-one. nih.gov The synthesis of this key intermediate has been reported and presents its own set of challenges due to the sterically demanding quaternary carbons. tandfonline.com One documented practical synthesis of 3,3,4,4-tetramethylcyclopentanone starts from inexpensive materials and proceeds through a multi-step sequence that avoids complex purification until the final step, making it suitable for larger-scale preparations. tandfonline.com This approach underscores the importance of accessing sterically congested cyclic ketones as pivotal precursors for highly substituted amine targets.
Strategies Involving Ring-Closing Reactions for the Cyclopentane (B165970) Core
The formation of the cyclopentane ring itself is a fundamental aspect of the synthesis. Ring-closing metathesis (RCM) is a powerful and widely used method for the construction of various unsaturated rings, including five-membered rings. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgyoutube.com While direct application to the synthesis of a tetramethyl-substituted cyclopentane via RCM would require a specifically designed diene precursor, the principles of RCM offer a viable strategy for constructing the core carbocyclic framework. wikipedia.orgorganic-chemistry.orgyoutube.com
Direct Synthesis Routes to this compound
With the key precursor, 3,3,4,4-tetramethylcyclopentanone, in hand, the most direct method for the synthesis of the target amine is through reductive amination.
Reductive Amination Strategies with Tetramethylcyclopentanone
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org The reaction typically proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, followed by reduction. masterorganicchemistry.com For the synthesis of a primary amine like this compound, ammonia (B1221849) or an ammonia equivalent would be used as the nitrogen source.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine in the presence of the starting ketone. masterorganicchemistry.com
| Reducing Agent | Typical Reaction Conditions | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH control often required | Selective for iminium ions over ketones. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, often used for less reactive amines | Mild and effective for a wide range of substrates. masterorganicchemistry.com |
| α-Picoline-borane | Methanol, water, or neat with acetic acid | A stable and environmentally benign alternative. organic-chemistry.org |
Asymmetric Reductive Amination and Stereochemical Control
The synthesis of a specific enantiomer of this compound would require an asymmetric synthesis approach. Asymmetric reductive amination (ARA) is a powerful tool for the synthesis of chiral amines. sioc-journal.cn This can be achieved by using a chiral catalyst that facilitates the enantioselective reduction of the imine intermediate. sioc-journal.cn However, achieving high stereochemical control in the reductive amination of a sterically hindered ketone like 3,3,4,4-tetramethylcyclopentanone is a significant challenge. The bulky methyl groups adjacent to the carbonyl group can impede the approach of the catalyst and the hydride source, potentially leading to low reactivity or poor enantioselectivity. sioc-journal.cn
Challenges in the asymmetric reductive amination of sterically hindered ketones include:
Catalyst Poisoning: The amine product can coordinate to the metal center of the catalyst, leading to deactivation. sioc-journal.cn
Ligand Exchange: Coordination of the amine to the metal center can lead to ligand exchange, which can compromise the asymmetric control. sioc-journal.cn
Competitive Ketone Reduction: The direct reduction of the ketone to the corresponding alcohol can be a significant side reaction. sioc-journal.cn
Catalyst Systems for Reductive Amination of Sterically Hindered Ketones
The development of robust catalyst systems is crucial for the successful reductive amination of sterically hindered ketones. While traditional methods using stoichiometric reducing agents are effective, catalytic approaches offer advantages in terms of atom economy and sustainability. Transition-metal catalysts based on rhodium and ruthenium have been shown to be effective for the direct reductive amination of ketones. organic-chemistry.org Biocatalytic methods using amino acid dehydrogenases also present a promising route, offering high enantioselectivity and the ability to incorporate isotopic labels. nih.gov
The choice of catalyst and reaction conditions is critical and often needs to be optimized for each specific substrate. For a highly hindered ketone like 3,3,4,4-tetramethylcyclopentanone, catalysts designed to tolerate steric bulk would be necessary.
Amination of Halogenated Tetramethylcyclopentane Precursors
One of the classical and more direct approaches to synthesizing this compound involves the amination of a corresponding halogenated precursor. This method relies on the initial synthesis of a 1-halo-3,3,4,4-tetramethylcyclopentane, which can then undergo nucleophilic substitution with an amine source.
Key Steps and Reagents:
Preparation of the Halogenated Precursor: The synthesis typically begins with the formation of 3,3,4,4-tetramethylcyclopentanol, which can be prepared through various multi-step sequences starting from commercially available materials. The alcohol is then converted to a more reactive leaving group, such as a bromide or iodide, using standard halogenating agents.
Nucleophilic Substitution: The resulting 1-halo-3,3,4,4-tetramethylcyclopentane is subjected to amination. A variety of nitrogen nucleophiles can be employed, including ammonia, primary amines, or protected amine equivalents. The choice of the aminating agent and reaction conditions is crucial to achieve good yields and minimize side reactions, such as elimination.
| Aminating Agent | Reaction Conditions | Typical Product |
| Ammonia (in excess) | High pressure, elevated temperature | This compound |
| Sodium Azide (NaN3) | Followed by reduction (e.g., LiAlH4, H2/Pd) | This compound |
| Benzylamine | Followed by debenzylation | This compound |
Challenges associated with this method include the potential for competing elimination reactions, especially with stronger, bulkier bases, and the need for harsh reaction conditions in some cases. The steric hindrance imposed by the four methyl groups can significantly slow down the rate of nucleophilic attack at the C1 position.
Radical-Polar Crossover Cycloaddition Approaches to Cyclic Amines
More contemporary and elegant strategies for the synthesis of complex cyclic amines involve radical-polar crossover cycloadditions. chemistryviews.orgbohrium.com These methods offer a powerful way to construct the cyclic amine framework in a single, efficient step from simple, acyclic precursors. bohrium.comnih.gov This approach is particularly valuable for creating highly substituted rings that would be difficult to assemble through traditional methods. chemistryviews.org
A notable example is the photoredox-catalyzed three-component reaction involving a primary sulfonamide, an unactivated alkene, and an activated alkene (Michael acceptor). chemistryviews.org In this process, the sulfonamide serves a dual role as both a radical precursor and a nucleophile. chemistryviews.orgbohrium.comnih.gov
General Reaction Scheme:
Under the influence of an iridium-based photocatalyst and visible light, the primary sulfonamide generates a radical species. chemistryviews.org This radical adds to the unactivated alkene, and the resulting radical intermediate is then trapped by the activated alkene. A subsequent intramolecular cyclization, involving the nucleophilic nitrogen of the sulfonamide, closes the ring to form the desired cyclic amine derivative. This process is highly modular and allows for the construction of β,β-disubstituted cyclic amines with sterically hindered all-carbon quaternary centers. chemistryviews.org
| Reaction Component | Function |
| Primary Sulfonamide | Bifunctional: Radical precursor and nucleophile chemistryviews.orgbohrium.comnih.gov |
| Unactivated Alkene | Radical acceptor |
| Activated Alkene (Michael acceptor) | Radical trap |
| Iridium-based photocatalyst | Initiates the radical process chemistryviews.org |
| Base (e.g., K2CO3) | Facilitates the reaction chemistryviews.org |
This methodology is characterized by its mild reaction conditions, broad functional group tolerance, and high efficiency in assembling complex cyclic amine structures. chemistryviews.orgnih.gov
Derivatization and Functionalization of this compound
Once synthesized, this compound can be further modified to create a diverse range of derivatives. rsc.org These derivatization strategies are essential for exploring the structure-activity relationships of this scaffold in various applications.
N-Alkylation and N-Acylation Reactions
Standard organic transformations can be applied to the primary amine group of this compound to introduce various substituents.
N-Alkylation: This involves the reaction of the amine with alkyl halides or other alkylating agents. nih.gov The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono-, di-, or tri-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. Computational studies using methods like Density Functional Theory (DFT) can help predict the regioselectivity of N-alkylation in more complex amine systems. mdpi.com
N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. sciepub.com These reactions are generally high-yielding and provide a stable amide linkage. Greener methods for amide bond formation, such as the direct condensation of carboxylic acids and amines catalyzed by boric acid, have been developed to reduce waste and avoid the use of hazardous reagents. sciepub.com
| Reaction Type | Reagent | Functional Group Introduced |
| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) mdpi.com | Alkyl group |
| N-Acylation | Acyl Chloride (e.g., Benzoyl chloride) nih.gov | Acyl group |
| N-Acylation | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Acyl group |
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct functionalization of C-H bonds represents a highly atom-economical and efficient approach to modifying the carbon skeleton of cyclic amines. rsc.orgnih.govthieme.de While challenging, particularly for unactivated C-H bonds, several methods have been developed.
For cyclic amines, α-C–H bond functionalization is often the most accessible. nih.gov Protecting group-free methods have been developed that involve the deprotonation of the amine, followed by the addition of a hydride acceptor and an organolithium nucleophile. nih.gov This allows for the introduction of various aryl and heteroaryl groups at the position adjacent to the nitrogen atom.
Transition-metal-catalyzed C-H functionalization offers another powerful tool for modifying cyclic amines at positions both near and far from the nitrogen atom. thieme.de These methods often employ directing groups to achieve high regioselectivity. Furthermore, biocatalytic strategies using engineered enzymes, such as cytochrome P450s, have emerged for the enantioselective α-C–H functionalization of cyclic amines. acs.org
Ring-Opening Functionalizations and Skeletal Diversification
The strained cyclopentane ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to novel acyclic or larger ring structures. researchgate.net These reactions can be initiated by thermal, photochemical, or catalytic means.
For instance, radical-mediated ring-opening of cyclopropane (B1198618) derivatives, which share some strain characteristics with highly substituted cyclopentanes, is a well-established method for generating linear or cyclized products. nih.gov In the context of this compound derivatives, ring-opening could potentially be triggered by the strategic placement of functional groups that can initiate such a process. For example, the formation of a radical adjacent to the ring could lead to β-scission and ring opening.
Computational studies can provide insight into the energetics of different ring-opening pathways, such as conrotatory versus disrotatory mechanisms in small ring systems. psu.edu While specific examples for this compound are not extensively documented in the provided context, the principles of ring-opening reactions in strained cycloalkanes suggest that this could be a viable strategy for skeletal diversification. researchgate.netnih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of amines is of growing importance in the chemical industry to minimize environmental impact. rsc.orgacs.orgrsc.org This involves considering factors such as atom economy, the use of renewable resources, and the reduction of hazardous waste. rsc.orgsciencedaily.com
Traditional methods for amine synthesis, such as those involving stoichiometric amounts of reagents and generating significant waste, are being replaced by more sustainable catalytic approaches. rsc.orgsciencedaily.com For the synthesis of this compound and its derivatives, several green chemistry considerations can be applied:
Catalytic Methods: Employing catalytic processes, such as the radical-polar crossover cycloadditions or C-H functionalization reactions, reduces the amount of waste generated compared to stoichiometric reactions. chemistryviews.orgrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle. sciencedaily.com Cycloaddition reactions are often highly atom-economical. bohrium.com
Renewable Feedstocks: While not directly addressed for this specific compound in the provided context, a broader green chemistry goal is to utilize biomass-derived precursors for the synthesis of amines. rsc.org
Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Utilizing less hazardous alternatives is a crucial aspect of green chemistry.
The CHEM21 green metrics toolkit provides a framework for evaluating the environmental performance of chemical reactions and processes, enabling a more quantitative assessment of the "greenness" of a particular synthetic route. rsc.orgrsc.org
Solvent-Free and Aqueous Media Syntheses
In recent years, the development of synthetic methods that minimize or eliminate the use of volatile organic solvents has become a significant goal in green chemistry. Solvent-free and aqueous media syntheses offer substantial environmental and economic benefits.
Solvent-Free Reductive Amination:
Solvent-free, or solid-state, reductive amination offers a pathway to amines with simplified work-up procedures and reduced solvent waste. One approach involves the use of sodium borohydride (B1222165) supported on a solid acid, such as silica-gel–supported sulfuric acid. researchgate.net This method has been shown to be effective for the reductive amination of various aldehydes and ketones. researchgate.net For the synthesis of this compound, a mixture of 3,3,4,4-tetramethylcyclopentanone, an amine source (like an ammonium (B1175870) salt), and the solid-supported reducing agent could be subjected to grinding or gentle heating to promote the reaction. The high steric hindrance around the carbonyl group in 3,3,4,4-tetramethylcyclopentanone might necessitate higher temperatures or longer reaction times.
Another promising solvent-free technique is the use of a metal-free reduction system. For instance, trichlorosilane (B8805176) activated by an organic Lewis base like tetramethylethylenediamine (TMEDA) has been successfully employed for the direct reductive amination of a wide array of ketones, including sterically hindered ones, with secondary arylamines. nih.gov This method's applicability to primary amine synthesis from a hindered ketone like 3,3,4,4-tetramethylcyclopentanone would be a valuable extension.
Aqueous Reductive Amination:
Performing reductive aminations in water is highly desirable from a green chemistry perspective. The direct reductive amination of ketones using aqueous ammonia as the nitrogen source is a significant advancement. google.com This process typically requires a heterogeneous catalyst that is active and stable in water. For example, a bifunctional catalyst comprising a hydrogenation-active metal (e.g., from transition group 8 like rhodium or platinum) and a solid acidic cocatalyst can be employed. google.com The reaction is generally carried out under hydrogen pressure. google.com
Recent developments have also shown that in-situ generated amorphous cobalt particles from the reduction of cobalt chloride can effectively catalyze the reductive amination of ketones with aqueous ammonia and hydrogen gas under mild conditions (80 °C, 1–10 bar). acs.orgnih.gov This method has demonstrated high selectivity and a broad substrate scope, making it a potentially viable option for the synthesis of the sterically demanding this compound. acs.orgnih.gov
| Method | Catalyst/Reagent | Reaction Conditions | Substrate Example | Yield | Reference |
| Solvent-Free | NaBH₄/Silica-Supported Sulfuric Acid | Solvent-free, mild conditions | Various aldehydes and ketones | Good to excellent | researchgate.net |
| Solvent-Free | HSiCl₃/TMEDA | Metal-free, mild conditions | Sterically hindered ketones | High | nih.gov |
| Aqueous | Rh or Pt on solid support | Hydrogen pressure, aqueous ammonia | Ketones and aldehydes | High | google.com |
| Aqueous | In-situ generated Co particles | H₂, aqueous ammonia, 80 °C, 1-10 bar | Ketones | Up to 99% | acs.orgnih.gov |
Microwave-Assisted and Photoredox Catalyzed Reactions
To further enhance reaction efficiency and explore alternative energy sources, microwave-assisted synthesis and photoredox catalysis have emerged as powerful tools in modern organic chemistry.
Microwave-Assisted Reductive Amination:
Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. researchgate.netmdpi.comnih.govresearchgate.net This technique has been successfully applied to the reductive amination of ketones. researchgate.netmdpi.comnih.govresearchgate.net For instance, a protocol using sodium triacetoxyborohydride as the reducing agent has been developed for the rapid reductive amination of ketones with anilines under microwave irradiation. researchgate.net This method has been shown to be effective for a variety of electronically different anilines and could potentially be adapted for amination with ammonia or its surrogates. researchgate.net
Heterogeneous catalysts, such as rhodium or platinum on carbon, have also been used in microwave-assisted reductive aminations. mdpi.comnih.govresearchgate.netunito.it In one study, microwave irradiation significantly reduced the reaction time for the synthesis of a β-adrenergic drug via reductive amination from 13 hours to just 3 hours under mild conditions. mdpi.com The synergy between microwave heating and heterogeneous catalysis could be particularly beneficial for overcoming the steric hindrance in the synthesis of this compound. mdpi.com
Photoredox Catalyzed Reductive Amination:
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique and mild reaction pathways. nih.govnih.gov The reductive coupling of ketones and imines can be achieved using a photosensitizer under visible light irradiation. nih.gov This approach often involves the generation of a ketyl radical anion intermediate. nih.gov
More recently, a direct reductive amination of aromatic aldehydes has been achieved using a photocatalyst under visible light without an external hydrogen or hydride source. acs.org The mechanism involves the single-electron oxidation of an in situ formed aminal species to generate an α-amino radical. acs.org While this has been demonstrated for aldehydes, its extension to sterically hindered ketones like 3,3,4,4-tetramethylcyclopentanone would represent a significant advancement in photoredox catalysis. The development of strongly reducing photosensitizers has expanded the scope of these reactions to include challenging ketone and imine substrates. nih.gov
| Method | Catalyst/Reagent | Energy Source | Key Features | Substrate Example | Yield | Reference |
| Microwave-Assisted | NaBH(OAc)₃ | Microwave | Rapid reaction times | Ketones with anilines | High | researchgate.net |
| Microwave-Assisted | Rh/C or Pt/C | Microwave, H₂ | Reduced reaction time, mild conditions | Raspberry Ketone | High conversion & selectivity | mdpi.com |
| Photoredox Catalysis | Photosensitizer | Visible Light | Mild conditions, radical pathway | Aldehydes, Ketones, Imines | - | nih.govnih.gov |
| Photoredox Catalysis | Photocatalyst | Visible Light | No external H₂/hydride source | Aromatic Aldehydes | - | acs.org |
Advanced Spectroscopic and Structural Elucidation of 3,3,4,4 Tetramethylcyclopentanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
There is a lack of published high-resolution NMR studies for 3,3,4,4-Tetramethylcyclopentanamine. Such studies would be crucial for understanding the molecule's three-dimensional structure in solution.
Elucidation of Diastereomeric and Enantiomeric Purity
No specific data on the diastereomeric and enantiomeric purity of this compound, or methods for their determination using NMR, are available in the scientific literature.
Dynamic NMR Studies for Ring Inversion and Amine Inversion Barriers
Detailed dynamic NMR studies, which would provide insight into the energy barriers associated with conformational changes like ring and amine inversion for this compound, have not been documented.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of this compound, which would definitively determine its solid-state structure, including bond lengths, angles, and crystal packing, has not been reported.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights
While one would anticipate characteristic vibrational modes for the amine and alkyl functionalities, specific and detailed IR and Raman spectroscopic analyses for this compound are not available in research literature.
Advanced Mass Spectrometry Techniques for Fragment Analysis and Isotope Ratios
There is a lack of published data from advanced mass spectrometry techniques that would detail the fragmentation patterns and isotopic ratios for this compound.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment
Given that this compound is a chiral molecule, chiroptical spectroscopy would be essential for assigning its absolute configuration. However, no such studies using Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) have been published.
Theoretical and Computational Chemistry Studies of 3,3,4,4 Tetramethylcyclopentanamine
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Energetics
No published studies were found that specifically apply quantum chemical calculations to determine the molecular structure and energetics of 3,3,4,4-Tetramethylcyclopentanamine.
There is no available literature detailing the conformational analysis or identified energy minima for this compound. While cyclopentane (B165970) and its derivatives are known to adopt non-planar, puckered conformations to relieve torsional strain, a specific analysis for the title compound has not been documented.
A specific electronic structure analysis, including the HOMO-LUMO energy gap or the molecular electrostatic potential (MEP) map for this compound, is not available in the scientific literature. Such analyses are used to predict chemical reactivity and molecular interaction sites.
There are no computational studies in the literature that predict the NMR, IR, or UV-Vis spectra of this compound. Computational prediction of spectra is a valuable tool for comparing with experimental data to confirm molecular structures.
Reaction Mechanism Elucidation using Computational Methods
No computational studies on the reaction mechanisms involving this compound have been published.
Characterization of transition states and analysis of reaction pathways for any reaction involving this compound are absent from the available literature.
There is no published data on the computationally derived kinetic or thermodynamic parameters for reactions in which this compound participates.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. chiralpedia.com By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes, molecular flexibility, and the influence of the surrounding environment, such as solvents. chiralpedia.comeasychair.org For a molecule like this compound, MD simulations can elucidate the intricate interplay between its structural features and the effects of different solvents.
The cyclopentane ring is not planar and exists in various puckered conformations to relieve torsional strain. libretexts.orgscribd.com The two most common conformations are the "envelope" and the "half-chair". scribd.commasterorganicchemistry.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.orgresearchgate.net The half-chair conformation has three atoms in a plane, with the other two displaced on opposite sides of the plane. scribd.com These conformations are in a dynamic equilibrium, and the energy barrier for interconversion is relatively low. scribd.com
The presence of four methyl groups on the cyclopentane ring of this compound introduces significant steric hindrance. This steric bulk is expected to influence the conformational preferences of the ring and the orientation of the amine group. MD simulations can map the potential energy surface of the molecule, revealing the most stable conformations and the transition pathways between them.
The choice of solvent is a critical factor that can significantly alter the dynamic behavior and conformational equilibrium of a solute. easychair.org Solvents can interact with the solute through various forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. easychair.org In the case of this compound, the primary amine group is capable of forming hydrogen bonds with protic solvents like water or alcohols. These interactions can stabilize certain conformations over others.
A hypothetical MD simulation study could explore the behavior of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities. The results of such a study could be summarized in a data table illustrating the expected solvent effects.
Table 1: Hypothetical Solvent Effects on the Conformation of this compound
| Solvent | Dielectric Constant | Expected Dominant Conformation | Rationale |
| Cyclohexane | 2.0 | Envelope | Non-polar solvent with minimal specific interactions, allowing intrinsic steric factors to dominate. |
| Dichloromethane | 9.1 | Mixture of Envelope and Half-Chair | Moderately polar solvent, may slightly influence the conformational equilibrium. |
| Acetonitrile | 37.5 | Half-Chair | Aprotic polar solvent, stabilizes more polar conformations through dipole-dipole interactions. |
| Water | 80.1 | Half-Chair with specific H-bonding | Protic polar solvent, strong hydrogen bonding with the amine group will significantly influence the orientation of the substituent and the ring conformation. researchgate.netacs.org |
This table is illustrative and based on general principles of solvent effects on molecular conformation. Specific experimental or detailed computational data for this compound is not available in the provided search results.
Reactivity and Reaction Mechanisms of 3,3,4,4 Tetramethylcyclopentanamine
Nucleophilic Properties and Basic Character in Organic Transformations
The reactivity of 3,3,4,4-Tetramethylcyclopentanamine as a nucleophile is significantly influenced by the steric bulk imposed by the four methyl groups on the cyclopentyl ring. These groups effectively shield the lone pair of electrons on the nitrogen atom, hindering its ability to attack electrophilic centers. This steric hindrance makes the amine a weaker nucleophile compared to less substituted primary amines like cyclopentanamine itself. fiveable.me
While basicity and nucleophilicity are often correlated, they are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to donate its electron pair to an electrophile. chemicalforums.com For sterically hindered amines, nucleophilicity is often more sensitive to steric effects than basicity. masterorganicchemistry.com It is anticipated that this compound would be a reasonably strong base, comparable to other primary amines, but its utility as a nucleophile in substitution reactions would be substantially diminished. masterorganicchemistry.com
For instance, in SN2 reactions, the bulky nature of the amine would make backside attack on an alkyl halide challenging, leading to significantly slower reaction rates compared to less hindered amines. fiveable.mereddit.com This diminished nucleophilicity can be advantageous in certain applications where it is desirable to have a non-nucleophilic base to promote elimination reactions over substitution reactions.
Table 1: Comparison of Expected Nucleophilicity and Basicity
| Compound | Structure | Expected Nucleophilicity | Expected Basicity | Key Influencing Factor |
|---|---|---|---|---|
| Cyclopentanamine | High | Strong | Low steric hindrance | |
| This compound | Low | Strong | High steric hindrance |
Stereoselective Reactions Involving the Cyclopentanamine Moiety
Stereoselective reactions are those that favor the formation of one stereoisomer over another. acs.org In reactions involving this compound, the rigid and sterically demanding nature of the 3,3,4,4-tetramethylcyclopentyl group is expected to exert significant stereocontrol. When this amine is used as a chiral auxiliary or as a reactant, the bulky substituent would likely direct incoming reagents to the less hindered face of the molecule, leading to high diastereoselectivity.
While there is no specific literature on stereoselective reactions with this compound, the principles of substrate-directed reactions suggest that the steric bulk would be a dominant factor in determining the stereochemical outcome of any addition or substitution reactions on the amine or adjacent functional groups. chemicalforums.com
Cycloaddition Reactions and Annulation Strategies with this compound
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. masterorganicchemistry.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. masterorganicchemistry.com The participation of this compound or its derivatives (such as imines or enamines) in cycloaddition reactions would be heavily influenced by steric factors.
In a potential [4+2] Diels-Alder reaction, if a derivative of this compound were to act as the dienophile, the bulky substituent would likely dictate the facial selectivity of the approach of the diene. msu.edu However, the steric hindrance might also significantly decrease the reaction rate.
Similarly, in [3+2] cycloadditions, where a three-atom component reacts with a two-atom component, the steric bulk of the 3,3,4,4-tetramethylcyclopentyl group would be expected to control the stereochemistry of the newly formed five-membered ring. youtube.comacs.org Annulation strategies aiming to build a new ring onto the cyclopentanamine scaffold would also be subject to the same steric constraints, potentially leading to highly selective but slow reactions. It is plausible that the steric hindrance could disfavor cycloaddition pathways that lead to highly congested transition states. acs.org
Metal-Catalyzed Transformations Utilizing this compound as a Ligand or Substrate
In metal-catalyzed transformations, bulky ligands play a crucial role in controlling the reactivity and selectivity of the metal center. nih.govrsc.org this compound, with its sterically demanding framework and a coordinating nitrogen atom, has the potential to act as a bulky ligand in homogeneous catalysis. nih.gov The use of such bulky amine-containing ligands can influence the coordination number, geometry, and electronic properties of the metal complex, thereby tuning its catalytic activity. nih.govresearchgate.net
For example, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands are known to promote reductive elimination and prevent the formation of undesired side products. rsc.org A bulky amine ligand like this compound could potentially fulfill a similar role, stabilizing low-coordination metal intermediates and influencing the chemoselectivity of the reaction. nih.gov
When used as a substrate in metal-catalyzed reactions, such as C-H amination, the steric hindrance of the 3,3,4,4-tetramethylcyclopentyl group would likely direct the catalytic C-H activation to less hindered positions if multiple sites are available.
Table 2: Potential Applications in Metal-Catalyzed Reactions
| Reaction Type | Role of the Amine | Expected Outcome | Rationale |
|---|---|---|---|
| Cross-Coupling (e.g., Buchwald-Hartwig) | Ligand | Increased selectivity | Steric bulk around the metal center can control substrate approach and product formation. rsc.org |
| C-H Activation/Amination | Substrate | Regioselective amination | The bulky group would direct the catalyst to the most accessible C-H bond. |
Oxidative and Reductive Reactivity Profiles
The oxidation of amines can lead to a variety of products depending on the structure of the amine and the oxidizing agent. libretexts.org For sterically hindered amines, oxidation can be more challenging. The oxidation of this compound with reagents like hydrogen peroxide or peroxy acids would likely form the corresponding hydroxylamine (B1172632) or nitroso compound. The formation of stable nitroxyl (B88944) radicals is a known pathway for sterically hindered amines, which can act as antioxidants by scavenging other radicals. acs.org
The reduction of the amine functional group itself is not a common transformation. However, if the cyclopentane (B165970) ring contained other reducible functional groups, the bulky amine could direct the approach of a reducing agent stereoselectively. The synthesis of cyclopentanamines often involves the reductive amination of the corresponding ketone, in this case, 3,3,4,4-tetramethylcyclopentanone (B3053780). researchgate.net This process typically involves the formation of an imine or enamine intermediate followed by reduction. researchgate.net The steric hindrance in 3,3,4,4-tetramethylcyclopentanone could make the initial nucleophilic attack by ammonia (B1221849) or an ammonia equivalent challenging, potentially requiring more forcing reaction conditions. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclopentanamine |
| tert-Butylamine |
| 3,3,4,4-Tetramethylcyclopentanone |
| Hydroxylamine |
| Nitroso compound |
Advanced Analytical Method Development for 3,3,4,4 Tetramethylcyclopentanamine and Its Research Intermediates
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. nih.gov For a compound like 3,3,4,4-Tetramethylcyclopentanamine, which may be present with structurally similar intermediates or impurities, the choice of chromatographic technique is critical.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. nih.gov For primary amines such as this compound, reversed-phase HPLC is a common approach. However, due to the basic nature of the amine group, peak tailing can be a significant issue. This can be mitigated by using specialized columns or mobile phase additives.
Derivatization: To enhance detection and improve chromatographic behavior, derivatization is often employed. The primary amine group of this compound can be reacted with a derivatizing agent to introduce a chromophore or fluorophore, enabling highly sensitive detection by UV-Vis or fluorescence detectors. nih.gov For instance, reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) are commonly used for the derivatization of primary amines, significantly lowering the limits of detection.
Advanced Detection: Modern HPLC systems can be coupled with a variety of detectors. While UV-Vis is standard, more advanced detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can provide near-universal response for non-volatile analytes, which is advantageous when analyzing intermediates that may lack a strong chromophore.
| Parameter | Typical Condition for Amine Analysis | Rationale for this compound |
| Column | C18 or specialized "amine" columns | Provides good retention for the nonpolar cyclopentane (B165970) ring. Specialized columns minimize peak tailing for the basic amine. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with pH modifiers (e.g., trifluoroacetic acid, formic acid) | Organic solvent and water allow for gradient elution to separate compounds of varying polarity. Acidic modifiers improve peak shape by protonating the amine. nih.gov |
| Detection | UV-Vis (post-derivatization), Fluorescence (post-derivatization), CAD, ELSD | Derivatization is necessary for sensitive UV or fluorescence detection. nih.gov CAD/ELSD offer universal detection for intermediates without chromophores. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC, balancing analysis time and resolution. nih.gov |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
This table presents typical starting conditions for developing an HPLC method for this compound, which would require further optimization.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. labrulez.com While this compound itself may be sufficiently volatile for GC analysis, its high polarity and basicity can lead to poor peak shape and interaction with the GC column. gcms.cz
Derivatization for Volatility and Inertness: To address these challenges, derivatization can be employed to create more volatile and less polar derivatives. Silylation reagents, for example, can react with the primary amine to form a less polar trimethylsilyl (B98337) (TMS) derivative, which exhibits better chromatographic behavior.
GC-MS Analysis: Coupling GC with a Mass Spectrometry (MS) detector provides both separation and structural information, making it a powerful tool for identification of the target compound and any volatile impurities or by-products from its synthesis. gdut.edu.cn The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the analyte.
| Parameter | Typical Condition for Volatile Amine Analysis | Rationale for this compound Derivatives |
| Column | Specialized "amine" capillary columns (e.g., Rtx-Volatile Amine) or standard nonpolar columns (e.g., DB-5ms) | "Amine" columns are base-deactivated to prevent peak tailing. gcms.czrestek.com Standard columns can be used for derivatized, less polar analytes. |
| Injection | Split/Splitless | Split injection is used for concentrated samples, while splitless is for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analytes through the column. |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50-80°C) to a high final temperature (e.g., 250-290°C) | A temperature gradient is necessary to separate compounds with different boiling points. gdut.edu.cn |
| MS Detector | Electron Ionization (EI) | EI is a standard ionization technique that produces reproducible fragmentation patterns for library matching. |
This table outlines typical GC-MS conditions for the analysis of derivatized this compound. The exact temperature program and other parameters would need to be optimized.
Since this compound is a chiral molecule, it is crucial to be able to separate and quantify its enantiomers, especially in contexts where one enantiomer may have different biological or chemical properties. Chiral chromatography is the primary method for determining the enantiomeric excess (ee) of a chiral compound. libretexts.org
This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are widely used and have shown success in separating a diverse range of chiral amines. nih.govyakhak.org The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with an acidic or basic additive, is critical for achieving separation. nih.gov
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers can then be separated on a standard (achiral) HPLC column. This method is useful when direct separation is difficult to achieve.
| Technique | Principle | Typical Application for this compound |
| Direct Chiral HPLC | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. libretexts.org | Separation of the (R)- and (S)-enantiomers of this compound to determine enantiomeric purity. |
| Indirect Chiral HPLC | Reaction with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. libretexts.org | An alternative approach if a suitable chiral stationary phase is not readily available. |
| Chiral GC | Use of a chiral stationary phase in a GC column to separate volatile enantiomers or their volatile derivatives. wiley.com | Applicable if the enantiomers or their derivatives are sufficiently volatile and thermally stable. |
This table summarizes the approaches for chiral separation of this compound.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixtures
For the analysis of this compound in complex matrices, such as during reaction monitoring or in the presence of numerous impurities, hyphenated techniques that couple chromatography with tandem mass spectrometry (MS/MS) offer enhanced selectivity and sensitivity. nih.govnews-medical.net
LC-MS/MS: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net It is particularly useful for identifying and quantifying trace levels of the target compound and its intermediates in complex mixtures without extensive sample cleanup. nih.govshimadzu.com In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored, which significantly reduces background noise and improves detection limits.
GC-MS/MS: Similar to LC-MS/MS, GC-MS/MS provides an extra dimension of separation in the mass spectrometer. This is highly advantageous for confirming the presence of trace-level volatile compounds in complex samples, as it can differentiate the analyte from co-eluting matrix components that may have similar mass fragments.
The use of these hyphenated techniques is invaluable in pharmaceutical development and research chemistry for impurity profiling and metabolite identification. nih.gov
Method Validation and Quantification Strategies
Once an analytical method is developed, it must be validated to ensure it is reliable, reproducible, and suitable for its intended purpose. nih.gov Method validation is a critical component of quality control and is required by regulatory agencies in many industries.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using spike recovery experiments. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Future Research Directions and Emerging Paradigms in 3,3,4,4 Tetramethylcyclopentanamine Research
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
The synthesis of sterically hindered molecules such as 3,3,4,4-Tetramethylcyclopentanamine presents a considerable challenge to traditional synthetic planning. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate these complex synthetic landscapes. nih.govmdpi.com
Reaction Optimization: Machine learning models can be trained to predict reaction outcomes and optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. nih.govchemrxiv.org This is particularly valuable for multi-variable reactions often required for complex amine synthesis.
Predictive Properties: AI can also be used to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of new molecules with desired functionalities.
Inputting the target molecule into a retrosynthesis program.
Evaluating the proposed synthetic routes based on feasibility and cost.
Utilizing an ML model to optimize the conditions for the most promising reaction steps.
Synthesizing the molecule in the lab and feeding the experimental data back into the model to improve its predictive accuracy for future syntheses.
| Step | Reaction Type | Starting Material | Reagents |
| 1 | Reductive Amination | 3,3,4,4-Tetramethylcyclopentan-1-one | Ammonia (B1221849), Reducing Agent (e.g., NaBH₃CN) |
| 2 | Cyclization | A suitable acyclic precursor | Base, Catalyst |
| 3 | Grignard Reaction | A cyclopentanone (B42830) derivative | Methylmagnesium bromide |
Exploration of Novel Catalytic Systems for this compound Synthesis and Transformations
The development of new catalysts is a cornerstone of modern organic synthesis, enabling reactions that were previously impossible or inefficient. For this compound, novel catalytic systems could be instrumental in both its synthesis and subsequent functionalization.
Synthesis:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-N bonds. chemrxiv.orgbohrium.com A potential route to this compound could involve the photoredox-mediated hydroamination of a suitable alkene precursor.
Transition Metal Catalysis: Catalysts based on metals like iridium, rhodium, and palladium are widely used for the synthesis of cyclic amines. organic-chemistry.org An iridium-catalyzed N-heterocyclization of a diol with ammonia could be a viable pathway. organic-chemistry.org
Transformations:
C-H Activation: Catalytic C-H activation would allow for the direct functionalization of the C-H bonds on the cyclopentane (B165970) ring, providing a streamlined approach to synthesizing derivatives of this compound.
Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound, which is crucial for applications in medicinal chemistry and materials science. acs.orgresearchgate.net
Table 2: Potential Catalytic Systems for this compound Synthesis
| Catalytic System | Reaction Type | Potential Advantage |
| Photoredox (e.g., Iridium-based) | Hydroamination | Mild reaction conditions |
| Transition Metal (e.g., Iridium, Rhodium) | N-Heterocyclization | High efficiency and selectivity |
| N-Heterocyclic Carbene (NHC) Organocatalysis | Enantioselective Amidation | Metal-free, stereocontrol |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important.
For the synthesis of this compound, techniques such as:
In Situ NMR Spectroscopy: Can provide detailed structural information about reactants, intermediates, and products as the reaction progresses, offering insights into the reaction mechanism. nih.govacs.org
In Situ IR and Raman Spectroscopy: Are sensitive to changes in vibrational modes and can be used to track the concentration of key functional groups over time.
Mass Spectrometry: Can be coupled with reaction systems to detect and identify transient intermediates.
Sustainable and Biocatalytic Approaches to Cyclic Amine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using renewable resources, and employing milder reaction conditions. mdpi.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govnih.gov For the synthesis of this compound, a transaminase enzyme could be used to asymmetrically aminate 3,3,4,4-tetramethylcyclopentan-1-one. nih.govresearchgate.net This would produce a single enantiomer of the amine, which is often desirable for pharmaceutical applications. The use of biocatalysts can also be integrated into multi-enzyme cascade reactions to perform complex transformations in a single pot. europa.eu
Green Solvents and Reagents: The use of safer, more environmentally friendly solvents, such as water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. Additionally, employing reagents derived from renewable feedstocks can contribute to a more sustainable chemical industry.
Table 3: Comparison of Synthetic Approaches for Cyclic Amines
| Approach | Advantages | Disadvantages |
| Traditional Synthesis | Well-established, versatile | Often requires harsh conditions, may produce significant waste |
| Catalytic Synthesis | High efficiency, selectivity, milder conditions | Catalyst cost and toxicity can be a concern |
| Biocatalytic Synthesis | High selectivity, environmentally friendly, operates under mild conditions | Limited substrate scope, enzyme stability can be an issue |
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3,3,4,4-Tetramethylcyclopentanamine?
- Methodological Answer : Synthesis can be achieved via alkylation of cyclopentanamine using methyl halides (e.g., methyl iodide) under basic conditions. A two-step approach is suggested:
Alkylation : React cyclopentanamine with excess methyl iodide in the presence of a strong base (e.g., NaH) to sequentially introduce methyl groups.
Purification : Isolate the product via fractional distillation or silica-gel column chromatography to remove unreacted starting materials and byproducts.
For analogous alkylation steps, refer to the use of NaH in generating tetramethylated alkanes (e.g., 3,3,4,4-tetramethylhexane) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its structural similarity to volatile amines and cyclopentadiene derivatives:
- Ventilation : Use a fume hood to prevent inhalation exposure.
- Ignition Control : Avoid open flames or sparks (flammability inferred from cyclopentadiene analogs) .
- PPE : Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.
- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to minimize degradation .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm methyl group positions and cyclopentane ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (analogous to methods in EPA/NIH spectral databases) .
- Gas Chromatography (GC) : Quantify purity and detect volatile impurities .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical stability of this compound?
- Methodological Answer :
- Conformational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and evaluate steric strain from methyl groups.
- Energy Barriers : Calculate ring puckering barriers using transition-state modeling to assess interconversion between chair and boat conformations.
- Validation : Compare computational results with experimental NMR coupling constants or X-ray crystallography (if available).
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Degradation Studies : Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres.
- Kinetic Analysis : Apply the Kissinger method to derive activation energies from multiple heating-rate experiments.
- Impurity Profiling : Use GC-MS to identify trace contaminants (e.g., oxidation byproducts) that may skew stability data .
Q. How does steric hindrance from methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., cyclopentanamine) using a model electrophile (e.g., benzyl bromide).
- Steric Maps : Generate molecular surface maps (e.g., using Voronoi tessellation) to quantify steric bulk around the amine group.
- Mechanistic Probes : Employ isotopic labeling (e.g., N) to track regioselectivity in competitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
